![molecular formula C12H26Cl2N2 B1424531 3-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride CAS No. 1211487-38-5](/img/structure/B1424531.png)
3-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride
Overview
Description
3-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride, also known as 3MPMP, is an organic compound used in scientific research for its unique properties. It is a type of piperidine derivative, which is a cyclic organic compound derived from piperidine. Its structure consists of a ring of six carbon atoms and one nitrogen atom, with a methyl group attached to the nitrogen atom. 3MPMP has been widely studied in the field of organic synthesis and chemical biology, with applications in a variety of scientific research areas.
Scientific Research Applications
Chemical Synthesis and Structure Analysis :
- Birk and Voss (1996) explored the preparation and electrophilic substitution of related piperidine derivatives, emphasizing their significance in chemical synthesis processes (Birk & Voss, 1996).
- Khan et al. (2013) reported the synthesis and molecular structure analysis of a compound related to piperidine, highlighting the importance of piperidine structures in developing new chemical entities (Khan et al., 2013).
Antimicrobial Activity :
- Vinaya et al. (2009) investigated the synthesis and antimicrobial activity of piperidine derivatives, demonstrating their potential applications in combating plant pathogens (Vinaya et al., 2009).
Cardiovascular Research :
- Krauze et al. (2004) examined nitriles of piperidine derivatives for their cardiovascular activity, contributing to the understanding of piperidine compounds in cardiovascular pharmacology (Krauze et al., 2004).
Synthetic Methodologies :
- Gonzalez-Gomez et al. (2008) presented synthetic methodologies involving piperidine derivatives, underscoring their utility in organic synthesis (Gonzalez-Gomez et al., 2008).
Molecular Design and Photophysical Properties :
- Reddy et al. (2013) explored the incorporation of piperidine units in synthetic bacteriochlorins, indicating the role of piperidine in modifying photophysical properties (Reddy et al., 2013).
Solid-Phase Synthesis in Drug Development :
- Veerman et al. (2002) discussed the solid-phase synthesis of piperidines, highlighting their importance in the development of bioactive compounds and drugs (Veerman et al., 2002).
properties
IUPAC Name |
3-methyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-11-4-3-7-14(9-11)10-12-5-2-6-13-8-12;;/h11-13H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDHUJMLUPCERX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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